REACTION_CXSMILES
|
O/[C:2](/[CH3:12])=[CH:3]\[C:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=O.[C:13]([CH2:15][C:16]([NH2:18])=[O:17])#[N:14].N1CCCCC1>CCO>[CH3:12][C:2]1[CH:3]=[C:4]([C:6]2[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=2)[NH:18][C:16](=[O:17])[C:15]=1[C:13]#[N:14]
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Name
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|
Quantity
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8 g
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Type
|
reactant
|
Smiles
|
O\C(=C/C(=O)C1=CC=NC=C1)\C
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Name
|
|
Quantity
|
4.12 g
|
Type
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reactant
|
Smiles
|
C(#N)CC(=O)N
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Name
|
|
Quantity
|
4.17 g
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Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 1 h
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Duration
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1 h
|
Type
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FILTRATION
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Details
|
After filtration
|
Type
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CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
to give the crude product (4 g) as two isomers
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Type
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CUSTOM
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Details
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After separation by HPLC, 1.8 g of 6-methyl-2-oxo-1,2-dihydro-4,4′-bipyridine-3-carbonitrile
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(NC(C1C#N)=O)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |